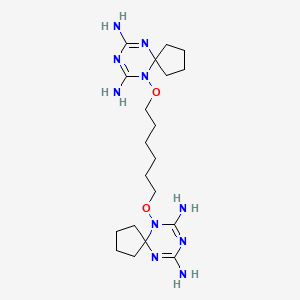
Trybizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trybizine, also known as this compound, is a useful research compound. Its molecular formula is C20H36N10O2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Synthesis
Trybizine features a complex arrangement of triazine rings and hexanediol moieties, which are integral to its pharmacological properties. The synthesis of this compound involves a multicomponent reaction utilizing cyanamide for the amination of methyl ketones, resulting in the formation of its unique triazine framework. This synthesis method underscores the compound's potential for further modifications aimed at enhancing efficacy or reducing toxicity.
This compound exhibits significant biological activity against various species of trypanosomes. In vitro studies have demonstrated its effectiveness in inhibiting the growth of these parasites, making it a promising candidate for the treatment of diseases such as:
- Human African Trypanosomiasis
- Animal Trypanosomiasis
Research indicates that this compound has shown positive results in both in vitro and in vivo models, suggesting its potential as an antitrypanosomal agent .
Case Study 1: Efficacy in Animal Models
A study investigated the effects of this compound on dogs infected with Trypanosoma evansi. The treatment protocol involved administering diminazene aceturate, which is related to this compound's mechanism of action. Following treatment, clinical signs of infection were alleviated, and laboratory tests confirmed the absence of the parasite post-treatment. This study highlights the compound's potential for treating trypanosomiasis in veterinary medicine .
Case Study 2: In Vitro and In Vivo Studies
In vitro experiments involving this compound hydrochloride demonstrated significant inhibition of trypanosome cultures over a period of ten days. The results indicated that this compound effectively reduced parasitic load in treated cultures compared to controls. Further investigations into dosage optimization and long-term effects are warranted to establish comprehensive treatment protocols .
Efficacy and Safety Profile
The safety profile of this compound has been evaluated through various studies. The absence of significant toxic effects during treatment regimens suggests that it may be a safer alternative to existing therapies. Monitoring biochemical parameters during animal trials indicated no adverse effects on liver or kidney functions .
特性
分子式 |
C20H36N10O2 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
10-[6-[(7,9-diamino-6,8,10-triazaspiro[4.5]deca-6,8-dien-10-yl)oxy]hexoxy]-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine |
InChI |
InChI=1S/C20H36N10O2/c21-15-25-17(23)29(19(27-15)9-3-4-10-19)31-13-7-1-2-8-14-32-30-18(24)26-16(22)28-20(30)11-5-6-12-20/h1-14H2,(H4,21,23,25,27)(H4,22,24,26,28) |
InChIキー |
UZYBDGRUCPKVOJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)N=C(N=C(N2OCCCCCCON3C(=NC(=NC34CCCC4)N)N)N)N |
同義語 |
O,O'-bis(1,2-dihydro-2,2-tetramethylene-4,6-diamino-S-triazin-1-yl)-1,6-hexanediol dihydrochloride SIPI-1029 trybizine trybizine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















